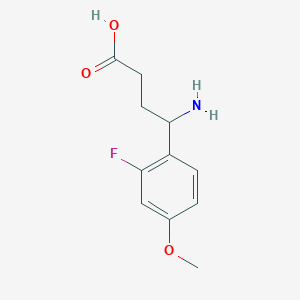
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid is an organic compound that features both amino and carboxylic acid functional groups The presence of a fluoro and methoxy substituent on the phenyl ring adds to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to the efficiency of the process.
化学反応の分析
Types of Reactions
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group results in the formation of an alcohol.
科学的研究の応用
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. The fluoro and methoxy substituents on the phenyl ring can enhance its binding affinity and specificity for certain targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: This compound shares the fluoro and methoxy substituents on the phenyl ring but lacks the amino and carboxylic acid groups.
(3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid: This compound contains similar structural features but includes a sulfonyl group instead of an amino group.
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]}butanoic acid: This compound has a similar backbone but includes additional fluorine atoms and a benzamide moiety.
Uniqueness
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid is unique due to the combination of its functional groups and substituents. The presence of both amino and carboxylic acid groups, along with the fluoro and methoxy substituents, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.
生物活性
4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula, C12H16FNO3, features an amino group and a fluorinated methoxyphenyl substituent, which are critical for its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound's structure contributes to its reactivity and interactions with biological targets. The presence of the amino group allows for nucleophilic substitution reactions, while the carboxylic acid moiety can engage in various chemical transformations like esterification. The fluorine atom enhances lipophilicity, influencing the compound's interaction with lipid membranes and proteins.
Interaction with Neurotransmitter Systems
Research indicates that this compound acts as a modulator of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. GABA receptors are critical for inhibitory neurotransmission in the central nervous system, and their modulation may have implications for treating neurological disorders such as anxiety and epilepsy.
The compound is believed to interact with GABA receptors by enhancing GABAergic transmission. This interaction could lead to increased inhibitory signaling in the brain, potentially alleviating symptoms associated with anxiety disorders and seizure activity.
Case Studies and Research Findings
- Neuropharmacological Studies : In a study examining the effects of various compounds on GABA receptor modulation, this compound demonstrated significant activity in enhancing GABA-induced currents in neuronal cultures. This suggests a potential role in developing anxiolytic or anticonvulsant medications.
- Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibited a distinct pharmacological profile due to its specific substitutions. For instance, analogs lacking the fluorinated methoxy group showed reduced potency at GABA receptors.
Data Tables
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-3-(4-fluorophenyl)butanoic acid | C10H12FNO2 | Lacks methoxy group; primarily studied for GABA receptor effects. |
| 4-Amino-3-(3-fluoro-2-methoxyphenyl)butanoic acid | C12H16FNO3 | Contains different fluorinated methoxy substituent; varied receptor interactions potential. |
| 4-Amino-2-(4-fluorophenyl)butanoic acid | C10H12FNO2 | Similar structure without methoxy group; used in neuropharmacological studies. |
Applications
The unique properties of this compound make it a candidate for various applications:
- Medicinal Chemistry : Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders.
- Research Tool : It can be utilized in studies aimed at understanding the mechanisms of GABAergic signaling and its implications in neuropharmacology.
特性
分子式 |
C11H14FNO3 |
|---|---|
分子量 |
227.23 g/mol |
IUPAC名 |
4-amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14FNO3/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6,10H,4-5,13H2,1H3,(H,14,15) |
InChIキー |
JIVUKKLSVWAGFM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(CCC(=O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















